Oxidized Watasenia luciferin

Description

Historical Context of Watasenia scintillans Bioluminescence Discovery and Research

The spectacle of bioluminescence in the firefly squid, known in Japan as 'hotaru-ika', first garnered significant scientific attention in the early 20th century. wikipedia.orgresearchgate.net The Japanese zoologist Shozaburo Watase (1863-1929) was instrumental in its early study, coining its Japanese name. metabolomicsworkbench.org However, comprehensive research has historically been challenging due to the squid's deep-sea habitat and short, year-long lifespan, which limits observation primarily to the spring spawning season. wikipedia.orgresearchgate.net

A pivotal moment in understanding the squid's light production was the successful isolation and structural determination of its luciferin (B1168401) in 1976. nih.govgenome.jp This discovery laid the groundwork for decades of subsequent research focused on elucidating the precise roles of the associated enzyme, luciferase, and various cofactors in the bioluminescent reaction. obolibrary.orgrhea-db.orgebi.ac.uktheartinscience.com Ongoing studies continue to refine the understanding of the reaction's molecular mechanism and the specific properties of the proteins involved. acs.orgobolibrary.org

Biological Source: Watasenia scintillans (Firefly Squid) and its Photophores

The sole biological source of Watasenia luciferin is the firefly squid (Watasenia scintillans), a small cephalopod inhabiting the western Pacific Ocean, most famously in the waters off the coast of Japan. nih.govcaymanchem.comresearchgate.net This organism generates light not through symbiotic bacteria, but from within its own cells in specialized light-emitting organs called photophores. wikipedia.orgresearchgate.net

These photophores are distributed extensively across the squid's body. qmul.ac.uk The most prominent are three large photophores located at the tips of a specific pair of arms and five smaller ones surrounding each eye. wikipedia.orgresearchgate.net In addition, hundreds of even smaller photophores are scattered across its mantle and funnel, enabling the squid to create complex and varied light displays. wikipedia.orgresearchgate.netobolibrary.orgqmul.ac.uk

Ecological and Behavioral Roles of Bioluminescence in Watasenia scintillans

While the brilliant light shows of Watasenia scintillans are well-documented, their exact ecological and behavioral purposes remain a subject of scientific investigation. wikipedia.orgresearchgate.net Researchers have proposed several key hypotheses for the function of its bioluminescence. These include:

Attracting Prey: The light may serve as a lure to attract the small fish, copepods, and other crustaceans that constitute its diet. wikipedia.orgresearchgate.netnih.govrsc.org

Camouflage: The squid uses a strategy known as counter-illumination, where it emits light from its underside to match the brightness of the water surface above. wikipedia.orgqmul.ac.uknih.gov This effectively hides its silhouette from predators lurking in the darker waters below. researchgate.net

Communication: The squid's ability to control its light patterns suggests a role in communication with other firefly squid, potentially for mating or signaling to rivals. wikipedia.orgresearchgate.netqmul.ac.uk This hypothesis is bolstered by the unique discovery that W. scintillans is one of the few squid species capable of color vision, which would allow it to perceive different signaling wavelengths. qmul.ac.uk

Overview of the Watasenia Luciferin-Luciferase System Components

The light-producing reaction in Watasenia scintillans is a classic example of a luciferin-luciferase system. wikipedia.orgresearchgate.net The primary components involved are:

Watasenia Luciferin: The specific light-emitting substrate is a derivative of coelenterazine (B1669285) known as coelenterazine disulfate. obolibrary.orgebi.ac.uk This molecule is the precursor that is chemically altered to produce light.

Watasenia-luciferin 2-monooxygenase (Luciferase): This is the enzyme that catalyzes the reaction. nih.gov It is believed to be a membrane-bound protein, and specific candidates (wsluc1-3) have been identified. obolibrary.orgrhea-db.orgacs.org

Cofactors: The reaction is dependent on the presence of molecular oxygen (O₂), adenosine (B11128) triphosphate (ATP), and magnesium ions (Mg²⁺). rhea-db.orgebi.ac.uktheartinscience.comobolibrary.org

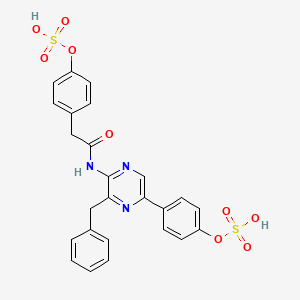

Chemical Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C25H21N3O9S2 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

[4-[6-benzyl-5-[[2-(4-sulfooxyphenyl)acetyl]amino]pyrazin-2-yl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C25H21N3O9S2/c29-24(15-18-6-10-20(11-7-18)36-38(30,31)32)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(13-9-19)37-39(33,34)35/h1-13,16H,14-15H2,(H,26,28,29)(H,30,31,32)(H,33,34,35) |

InChI Key |

OIGFBCOUXJVZJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |

Origin of Product |

United States |

Chemical Structure and Spectroscopic Characterization of Oxidized Watasenia Luciferin Coelenteramide Disulfate

Methodologies for Isolation and Purification of Oxidized Watasenia Luciferin (B1168401) from Biological Sources

The isolation and purification of oxidized Watasenia luciferin from its natural source, the firefly squid, is a critical first step for its detailed study. The light organs, particularly those at the tips of the fourth pair of arms which emit the brightest light, are the primary source material. researchgate.netnih.gov

Initial steps typically involve the extraction of these light organs. Given that the luciferase enzyme responsible for the bioluminescent reaction is membrane-bound, detergents and high concentrations of sucrose (B13894) are often used to stabilize and solubilize the enzyme-luciferin complex during extraction. nih.gov Purification of the resulting extract often employs various chromatographic techniques. Ion exchange chromatography has been successfully used to purify the photoprotein involved in the bioluminescence of a related squid, Dosidicus gigas, which also utilizes a form of coelenterazine (B1669285). researchgate.net

It is important to note that Watasenia luciferin itself is coelenterazine disulfate. researchgate.networldscientific.comnih.gov The oxidized form, coelenteramide (B1206865) disulfate, is the product of the light-emitting reaction. researchgate.net Therefore, isolation procedures may target either the luciferin or its oxidized product, depending on the research focus. For instance, studies on the bioluminescent reaction mechanism would necessitate the isolation of the unoxidized luciferin, while studies on the final light-emitting molecule would focus on isolating the coelenteramide disulfate.

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Elucidation

A combination of advanced spectroscopic and mass spectrometric techniques is essential for the definitive structural confirmation and detailed characterization of this compound.

Advanced Chromatographic Techniques Coupled with Spectroscopic Detectors (e.g., LC/ESI-TOF-MS)

Liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS) is a powerful tool for the analysis of complex biological mixtures and the characterization of compounds like coelenteramide disulfate. tokushima-u.ac.jpescholarship.org This technique allows for the separation of the compound from other components in the extract, followed by highly accurate mass determination. nih.gov The retention time from the liquid chromatography provides an additional layer of identification. nih.gov For instance, in the analysis of related coelenterazine compounds, reverse-phase LC-MS showed that oxidized products have a longer retention time, indicating they are more nonpolar. nih.gov This method is also crucial for identifying different sulfated forms of coelenterazine, as demonstrated in studies on the enzymatic sulfation of coelenterazine by human aryl sulfotransferase, where LC/ESI-TOF-MS was used to identify the specific monosulfated product. tokushima-u.ac.jp

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a molecule. tokushima-u.ac.jpescholarship.orgscience.govnih.gov High-resolution mass spectrometry, such as that performed on a Q-TOF instrument, can determine the mass of a molecule with high accuracy, allowing for the deduction of its molecular formula. nih.govfda.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments. vliz.be This fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. researchgate.net For example, peptide fragment patterns from MS analysis were used to identify luciferase from Parapriacanthus fish by matching them to the known sequence of ostracod luciferase. vliz.be Similarly, the constituent proteins of the microcrystals in Watasenia photophores were identified using mass spectrometry. researchgate.netnih.gov

Identification and Significance of Specific Oxidation Products and Isomeric Forms

The bioluminescent reaction of Watasenia luciferin (coelenterazine disulfate) results in the formation of this compound (coelenteramide disulfate) in an excited state, which then emits light as it returns to its ground state. researchgate.netqmul.ac.uk This reaction involves the consumption of molecular oxygen and the release of carbon dioxide. researchgate.netqmul.ac.uk

The core structure of the luciferin is an imidazopyrazinone. nih.govmdpi.com The oxidation process leads to the formation of a dioxetanone intermediate, which is unstable and decomposes to produce CO₂ and the excited coelenteramide. researchgate.netgoogle.com The light emitter in the Watasenia bioluminescence is specifically the excited state of the amide anion form of coelenteramide disulfate. nih.gov

The structure of Watasenia luciferin is closely related to coelenterazine, a luciferin found in a wide variety of marine organisms. nih.govmdpi.com Coelenterazine itself can be oxidized to coelenteramide. tokushima-u.ac.jp The presence of sulfate (B86663) groups on the phenyl rings of Watasenia luciferin is a key distinguishing feature. worldscientific.comnih.gov The synthesis of related monosulfates and the disulfate (Watasenia luciferin) has been reported, aiding in their definitive identification. uec.ac.jp

The precise structure of Watasenia luciferin is 8-benzyl-6-(4-sulfooxyphenyl)-2-(4-sulfooxybenzyl)imidazo[1,2-a]pyrazin-3(7H)-one. qmul.ac.uk Its oxidation product, coelenteramide disulfate, retains the core imidazopyrazinone structure with the sulfate groups intact, but with modifications resulting from the oxidative decarboxylation.

Conformational Analysis and Stereochemistry of this compound

The luciferase in Watasenia is believed to be a complex of proteins that form microcrystals within the photophores. nih.govfrontiersin.org This crystalline environment likely imposes conformational constraints on the luciferin and its oxidized product. The enzyme itself belongs to the ANL superfamily of adenylating enzymes, which are known to undergo conformational changes during their catalytic cycle. nih.govfrontiersin.org

The stereochemistry of the luciferin is crucial for the bioluminescent reaction. For instance, in firefly bioluminescence, only the D-isomer of luciferin is active. wikipedia.orgebi.ac.uk While the specific stereochemistry of Watasenia luciferin has been a subject of study, the focus has often been on the unoxidized form. Conformational analysis of related compounds has been performed using ¹H NMR and X-ray crystallography, providing insights into the preferred shapes of these molecules. uec.ac.jp The interaction between the luciferin and the luciferase active site is highly specific, and any modification to the luciferin's structure can lead to a significant loss of light emission capability. nih.gov

Biochemical and Enzymatic Pathways of Watasenia Luciferin Oxidation

Enzymatic Oxidation Catalyzed by Watasenia-Luciferin 2-Monooxygenase (Luciferase)

The bioluminescence of the firefly squid, Watasenia scintillans, is a remarkable biochemical phenomenon centered around the enzymatic oxidation of a specific substrate. nih.govresearchgate.net This reaction is catalyzed by the enzyme Watasenia-luciferin 2-monooxygenase, commonly referred to as Watasenia-type luciferase (EC 1.13.12.8). wikipedia.orgqmul.ac.uk The enzyme's systematic name is Watasenia-luciferin:oxygen 2-oxidoreductase (decarboxylating). wikipedia.orgqmul.ac.uk Unlike many luciferases that are soluble in the cytoplasm, the Watasenia luciferase is characteristically membrane-bound or exists as part of a particulate fraction within the light organs. nih.govresearchgate.netnih.govnih.gov

Molecular Mechanism of Luciferase-Catalyzed Oxidation

The molecular mechanism underlying the brilliant blue light flashes of Watasenia scintillans is an intricate, multi-step process orchestrated by its unique luciferase. researchgate.netacs.org The reaction involves a series of chemical transformations of the luciferin (B1168401) substrate, coelenterazine (B1669285) disulfate, facilitated by the enzyme and essential cofactors. nih.govd-nb.info While a hypothetical scheme has been proposed, ongoing research continues to refine the understanding of the precise steps, particularly concerning the initial activation of the luciferin and the subsequent oxygenation. nih.govacs.orgrhea-db.org

The luciferase-catalyzed oxidation of Watasenia luciferin is critically dependent on the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen (O2). nih.govd-nb.inforhea-db.org The requirement for ATP and Mg2+ is an unusual feature for a coelenterazine-based bioluminescence system. researchgate.net

ATP (Adenosine Triphosphate): ATP is an essential energy-carrying molecule in this reaction. One proposed mechanism suggests that ATP is used to adenylate the luciferin, forming an adenyl-luciferin intermediate. nih.govresearchgate.netnih.gov This step is thought to "activate" the luciferin for the subsequent reaction with oxygen. nih.govresearchgate.net However, some experimental findings challenge this model, noting that the amount of AMP produced during the reaction is significantly lower than the amount of the product, coelenteramide (B1206865) disulfate. nih.gov This observation suggests that the formation of a stable adenyl luciferin intermediate might not be part of the main reaction pathway. nih.gov Despite this, the necessity of ATP is undisputed, and studies have shown it can be replaced by the analog ATP-gamma-S, but not by other tested analogues. nih.gov

Mg2+ (Magnesium Ions): Magnesium ions are indispensable cofactors for the reaction. nih.govresearchgate.net While their precise role is not fully elucidated, they are commonly required for enzymes that utilize ATP, often helping to stabilize the phosphate (B84403) groups and facilitate the binding of ATP to the enzyme's active site.

Molecular Oxygen (O2): Molecular oxygen is the oxidant in the reaction. nih.govwikipedia.org The enzyme belongs to the oxidoreductase family, specifically acting on single donors with O2 as the oxidant and incorporating oxygen atoms into the substrate. wikipedia.org The reaction consumes oxygen to form a high-energy peroxide intermediate, which is crucial for the generation of the light-emitting molecule. nih.govnih.gov

Table 1: Essential Components for Watasenia Luciferin Oxidation

| Component | Chemical Name/Type | Role in Reaction | Citation |

|---|---|---|---|

| Substrate | Coelenterazine Disulfate | The molecule that is oxidized to produce light. | nih.govnih.gov |

| Enzyme | Watasenia-luciferin 2-monooxygenase | Catalyzes the oxidation of the luciferin. | wikipedia.orgexpasy.org |

| Cofactor | ATP (Adenosine Triphosphate) | Provides energy; role in activation is debated. | nih.govresearchgate.netnih.gov |

| Cofactor | Mg2+ (Magnesium Ions) | Essential cofactor, likely for ATP utilization. | nih.govresearchgate.netresearchgate.net |

| Oxidant | O2 (Molecular Oxygen) | Oxidizes the luciferin to form a peroxide intermediate. | nih.govwikipedia.org |

A central feature of the proposed mechanism for Watasenia bioluminescence, similar to other luciferin-luciferase systems, is the formation of a high-energy, four-membered ring intermediate known as a dioxetanone. nih.govnih.govfrontiersin.org This intermediate is formed after the luciferin substrate is activated and reacts with molecular oxygen. nih.govresearchgate.net

The proposed sequence involves the luciferase facilitating the addition of molecular oxygen to the activated luciferin molecule, leading to the creation of the unstable dioxetanone ring. nih.govrhea-db.org This structure is highly strained due to the energetic peroxide bond (O-O) within the four-membered ring. nih.gov The instability of the dioxetanone intermediate leads to its spontaneous decomposition. nih.govnih.gov This decomposition is a critical step, as it involves the cleavage of the ring and the release of carbon dioxide (CO2). nih.govresearchgate.netrhea-db.org The energy released during this decomposition process is not lost as heat but is instead transferred to the resulting oxyluciferin molecule (coelenteramide disulfate), elevating it to an electronically excited state. nih.govresearchgate.net It is the subsequent relaxation of this excited-state molecule back to its stable ground state that results in the emission of a photon of light. frontiersin.org

More recent theoretical studies have provided deeper insight into the oxygenation step, proposing a Single Electron-Transfer (SET) mechanism. acs.orgacs.org This model offers a more detailed explanation for how molecular oxygen reacts with the luciferin. According to this mechanism, the process begins with the transfer of a single electron from the activated luciferin carbanion to a molecule of oxygen. acs.orgnih.gov

This transfer results in the formation of a luciferin radical and a superoxide (B77818) anion radical. nih.gov These two radical species then recombine to form a peroxy-anion intermediate. nih.gov This is followed by a ring-closure step that forms the strained dioxetanone intermediate. acs.orgnih.gov The SET mechanism provides a quantum chemical basis for the addition of oxygen, a key and previously less-understood step in the bioluminescence pathway of Watasenia. acs.org

Characterization of Reaction Intermediates and the Light-Emitting Species

The ultimate light-emitting species in the Watasenia bioluminescence reaction has been identified through chemical studies. nih.govresearchgate.net The emitter is the excited state of the amide anion form of coelenteramide disulfate, which is the oxidized form of the luciferin substrate. nih.govnih.gov This excited molecule, often generically termed excited oxyluciferin, is the direct product of the dioxetanone intermediate's decomposition. nih.govresearchgate.netrhea-db.org

While the final emitter is well-characterized, the transient intermediates that precede it are, by their nature, difficult to isolate and study. The primary proposed intermediate is the dioxetanone. nih.govnih.gov Theoretical models also support the existence of even more fleeting species, such as the luciferin radical and superoxide anion that form during the SET oxygenation process. acs.orgnih.gov The entire process is a cascade of events, from the initial binding of substrates to the final release of light, with each intermediate playing a crucial role in the efficient conversion of chemical energy into light. acs.org

Kinetics and Reaction Conditions Affecting Luciferin Oxidation

The efficiency and rate of Watasenia luciferin oxidation are highly sensitive to various reaction conditions, reflecting the specific adaptation of the enzyme to its biological environment. nih.govacs.org

pH: The reaction exhibits a distinct alkaline pH optimum. Studies have reported optimal activity at a pH of 8.8, with some assays showing the strongest luminescence at a pH as high as 10. researchgate.netacs.org

Temperature: The luciferase is adapted to the cold, deep-sea environment of the squid, with an optimal temperature for the luminescence reaction of approximately 5°C. nih.gov

Substrate Specificity: The enzyme shows strict specificity for its luciferin substrate, coelenterazine disulfate. Any modifications to the structure of the luciferin molecule result in a significant loss of light-emission capability, highlighting a highly selective active site. nih.gov

Table 2: Key Kinetic Parameters and Optimal Conditions for Watasenia Luciferin Oxidation

| Parameter | Value/Condition | Significance | Citation |

|---|---|---|---|

| Optimal pH | 8.8 - 10.0 | Reflects the alkaline conditions required for maximal enzyme activity. | researchgate.netacs.org |

| Optimal Temperature | ~5°C | Shows adaptation to the cold, deep-sea habitat of the squid. | nih.gov |

| Substrate | Strictly Coelenterazine Disulfate | Demonstrates high enzyme specificity for the natural luciferin. | nih.gov |

| Quantum Yield | 0.36 - 0.43 | Indicates a highly efficient conversion of chemical energy to light. | nih.govacs.orgacs.org |

Non-Enzymatic Oxidation Pathways and Environmental Influences on Watasenia Luciferin

While the primary light-emitting reaction in the firefly squid, Watasenia scintillans, is enzymatic, the luciferin substrate, coelenterazine disulfate, and its core molecule, coelenterazine, are susceptible to non-enzymatic oxidation. Coelenterazine is known to be a highly unstable and easily oxidizable substrate, which is why some organisms modify it to enhance stability. researchgate.net This inherent reactivity allows for light emission or degradation under various environmental conditions without the involvement of a luciferase enzyme.

Studies have demonstrated that Watasenia luciferin can react specifically with albumin to emit light, a process influenced by environmental factors. nih.govmdpi.com The luminescence from this non-enzymatic reaction is highly dependent on pH, with the strongest light emission observed at a pH of 10. mdpi.com Furthermore, the presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), significantly increases the luminescence, confirming that the light emission is due to an oxidation reaction. mdpi.com In addition to direct oxidation, the core molecule coelenterazine can give rise to several non-enzymatic oxidation products, including dehydrocoelenterazine (B1496532) (dCTZ), coelenteramide (CTMD), and coelenteramine (CTM). nih.gov The stability and reaction kinetics are also influenced by temperature, with the optimal temperature for the related enzymatic reaction being approximately 5°C, suggesting that non-enzymatic processes are also sensitive to thermal conditions. researchgate.netnih.gov

Table 1: Environmental Factors Influencing Non-Enzymatic Oxidation of Watasenia Luciferin

Biosynthesis and Metabolic Precursors of Watasenia Luciferin (Coelenterazine Disulfate)

The luciferin found in Watasenia scintillans is coelenterazine disulfate. frontiersin.orgnih.govnih.gov Its biosynthesis is a multi-step process that is thought to begin with the formation of the core coelenterazine molecule, followed by enzymatic modification. The biosynthesis of coelenterazine itself has been a long-standing puzzle, but evidence points to its origin from common amino acids. frontiersin.orgnih.gov

Feeding studies and transcriptomic analyses of various marine organisms have shown that the natural precursors of coelenterazine are the amino acids L-phenylalanine and L-tyrosine. frontiersin.orgresearchgate.netresearchgate.net The most probable biosynthetic pathway involves the cyclization and subsequent modification of the tripeptide Phe-Tyr-Tyr (F-Y-Y). nih.govnih.gov This process results in the formation of the characteristic imidazopyrazinone core essential for bioluminescence. frontiersin.orgnih.gov

Table 2: Precursors in Coelenterazine Biosynthesis

While some organisms are capable of synthesizing coelenterazine de novo, many species that utilize it for bioluminescence are believed to acquire it through their diet. frontiersin.org The widespread occurrence of coelenterazine in both luminous and non-luminous marine organisms can be attributed to its movement through the marine food web. frontiersin.orgnih.gov

The firefly squid, Watasenia scintillans, is thought to follow this model of dietary acquisition. researchgate.netdntb.gov.ua It likely obtains the basic coelenterazine molecule from its food sources. researchgate.net After ingestion, the squid modifies the acquired coelenterazine to produce its specific luciferin. This modification involves the enzymatic addition of two sulfate (B86663) groups, converting coelenterazine into the more stable coelenterazine disulfate, which then serves as the substrate for its unique ATP-dependent bioluminescence reaction. researchgate.netfrontiersin.orgnih.gov

The conversion of dietary coelenterazine into Watasenia luciferin (coelenterazine disulfate) is an enzymatic process. This sulfation is catalyzed by specific sulfotransferase enzymes. frontiersin.org These enzymes facilitate the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the coelenterazine substrate. nih.govmsu.ru This reaction is reversible and is used by various marine organisms to create sulfated luciferin derivatives, which can serve as a stable storage form (preluciferin) or as the active substrate itself. frontiersin.orgmsu.ru

To better understand this process, the sulfation of coelenterazine has been studied using human cytosolic aryl sulfotransferase SULT1A1 as a model enzyme. nih.gov In the presence of PAPS, this enzyme was found to catalyze the formation of a coelenterazine monosulfate, specifically at the C2-benzyl position. nih.gov The study did not detect the formation of the disulfated version found in Watasenia. nih.gov This suggests that the biosynthesis of coelenterazine disulfate in the firefly squid likely involves highly specific sulfotransferases, potentially acting in a stepwise manner or as a multi-enzyme complex to attach sulfate groups to both the C2 and C6 positions of the coelenterazine molecule.

Table 3: Key Components in the Enzymatic Sulfation of Coelenterazine

Biological Function and Comparative Biochemistry of Oxidized Watasenia Luciferin

Role of Oxidized Watasenia Luciferin (B1168401) in the Bioluminescent Cycle as the Light Emitter

The bioluminescence of the firefly squid, Watasenia scintillans, is a complex biochemical process culminating in the emission of blue light. The key to this light production is the formation of an excited-state molecule that releases energy as a photon. In this system, the light emitter is the excited state of oxidized Watasenia luciferin, also known as coelenteramide (B1206865) disulfate. researchgate.netresearchgate.net This molecule is the product of the enzymatic oxidation of Watasenia luciferin (coelenterazine disulfate). researchgate.netresearchgate.net

The proposed reaction pathway involves several steps. It begins with the luciferase-catalyzed enolization of the keto group at the C-3 position of the luciferin. This is followed by adenylation of the enol group by adenosine (B11128) triphosphate (ATP). researchgate.net Subsequently, molecular oxygen is added to form a highly unstable four-membered dioxetanone intermediate. researchgate.net This intermediate then spontaneously decomposes, yielding carbon dioxide and coelenteramide disulfate in an electronically excited state. researchgate.net It is the relaxation of this excited molecule to its ground state that results in the emission of light. researchgate.net

Feedback Mechanisms and Product Inhibition by this compound

While specific studies on feedback mechanisms and product inhibition directly by this compound on Watasenia luciferase are not extensively detailed in the available literature, principles from related bioluminescent systems suggest potential mechanisms. In many enzymatic reactions, the accumulation of the final product can inhibit the enzyme's activity, a process known as product inhibition. This serves as a regulatory mechanism to control the reaction rate.

In the broader context of coelenterazine-based systems, the oxidized product, coelenteramide, and its derivatives can influence the bioluminescent reaction. For instance, in other systems, the accumulation of the oxyluciferin can lead to a decrease in the rate of light emission. While not explicitly demonstrated for Watasenia, it is plausible that a similar mechanism exists, where high concentrations of coelenteramide disulfate could potentially compete with the substrate for binding to the active site of the luciferase, thereby slowing down the reaction.

Comparative Analysis of Luciferin Oxidation Mechanisms Across Diverse Bioluminescent Organisms

The oxidation of luciferins to produce light is a convergent evolutionary trait, with different organisms having developed distinct biochemical pathways to achieve this phenomenon. theartinscience.comwikipedia.org A comparative analysis of these mechanisms reveals both striking similarities and fundamental differences, particularly when comparing the Watasenia system with those of fireflies and other coelenterazine-dependent organisms.

The bioluminescent systems of the firefly squid (Watasenia scintillans) and fireflies (family Lampyridae) represent a fascinating case of convergent evolution, where unrelated organisms have independently evolved the ability to produce light. frontiersin.orgdntb.gov.ua Despite both systems utilizing a luciferin-luciferase reaction, there are significant differences in their substrates and some noteworthy parallels in their enzymatic mechanisms.

Key Differences:

Luciferin Structure: The most fundamental difference lies in the structure of the luciferins. Watasenia utilizes coelenterazine (B1669285) disulfate, a derivative of the widespread marine luciferin coelenterazine. researchgate.netresearchgate.netfrontiersin.org In contrast, fireflies use D-luciferin, a benzothiazole (B30560) derivative. researchgate.netresearchgate.net

Initial Activation: The firefly luciferase acts as a ligase, using ATP to adenylate the carboxylic acid group of D-luciferin, forming a luciferyl-adenylate intermediate. researchgate.net While the Watasenia system also requires ATP, the proposed mechanism involves adenylation of the enol group of the luciferin, not a carboxylic acid. researchgate.net However, the formation of adenyl luciferin as an intermediate in Watasenia has been questioned due to the low amount of AMP produced during the reaction. researchgate.net

Luciferase Homology: Watasenia luciferases (wsluc1-3) share only about 19-21% sequence identity with firefly luciferases. researchgate.netdntb.gov.ua This low level of homology, despite both being part of the ANL superfamily of adenylating enzymes, underscores their independent evolutionary origins. researchgate.netfrontiersin.orgdntb.gov.ua

Key Similarities:

ATP Requirement: Both the Watasenia and firefly bioluminescent reactions are unusual among luciferin-luciferase systems in their requirement for ATP. researchgate.netresearchgate.netscispace.com This shared feature, despite the differences in their luciferins and enzymes, is a remarkable example of biochemical convergence.

Dioxetanone Intermediate: The proposed mechanism for both systems involves the formation of a high-energy, four-membered dioxetanone ring intermediate through the reaction with molecular oxygen. researchgate.netresearchgate.net The subsequent cleavage of this unstable ring is what leads to the formation of the excited-state oxyluciferin and the emission of light.

Oxidative Decarboxylation: Both reactions result in the oxidative decarboxylation of the luciferin, producing the corresponding oxyluciferin, carbon dioxide, and light. researchgate.netwikipedia.orgresearchgate.net

Table 1: Comparison of Watasenia and Firefly Luciferin Oxidation

| Feature | Watasenia scintillans | Firefly (e.g., Photinus pyralis) |

| Luciferin | Coelenterazine disulfate | D-luciferin |

| Oxidized Product | Coelenteramide disulfate | Oxyluciferin |

| Cofactor | ATP, Mg²⁺ | ATP, Mg²⁺ |

| Enzyme Family | ANL superfamily | ANL superfamily |

| Intermediate | Dioxetanone | Dioxetanone |

| Reaction Product | Light (blue, ~470 nm) | Light (yellow-green to red) |

Watasenia scintillans is part of a large and diverse group of marine organisms that utilize coelenterazine or its derivatives for bioluminescence. researchgate.netnih.gov However, the Watasenia system exhibits unique features that set it apart from most other coelenterazine-based systems.

Key Differences from Other Coelenterazine Systems:

Luciferin Modification: Watasenia uses coelenterazine disulfate, a modified and more stable form of coelenterazine. researchgate.netfrontiersin.org Other organisms, such as those in the genus Renilla, use unmodified coelenterazine. royalsocietypublishing.orgmsu.ru The squid Sthenoteuthis oualaniensis utilizes dehydrocoelenterazine (B1496532). frontiersin.org

ATP Dependence: The requirement for ATP is a distinctive feature of the Watasenia system. researchgate.netresearchgate.net Most other coelenterazine-luciferase systems, such as those from Renilla, Gaussia, and Oplophorus, are ATP-independent. scispace.com

Enzyme Type: The luciferase in Watasenia is a member of the ANL superfamily of adenylating enzymes. researchgate.netdntb.gov.ua In contrast, the well-studied Renilla luciferase belongs to the α/β-hydrolase family and is homologous to bacterial haloalkane dehalogenases. royalsocietypublishing.orgmsu.ru

Key Similarities with Other Coelenterazine Systems:

Core Luciferin Structure: All these systems are based on the imidazopyrazinone core of coelenterazine. mdpi.comresearchgate.net This shared molecular framework is oxidized to produce light.

Dioxetanone Intermediate: The general mechanism of light emission across these systems is believed to proceed through the formation of a dioxetanone intermediate upon reaction with oxygen. scispace.commdpi.com

Oxidized Product: The oxidation of coelenterazine and its derivatives consistently yields the corresponding coelenteramide in an excited state, which then emits a photon to return to the ground state. scispace.comresearchgate.netmdpi.com The specific form of the coelenteramide (e.g., coelenteramide disulfate in Watasenia) depends on the starting luciferin.

Table 2: Comparison of Various Coelenterazine-Based Bioluminescent Systems

| Feature | Watasenia scintillans | Renilla reniformis | Gaussia princeps | Aequorin (Photoprotein) |

| Luciferin Form | Coelenterazine disulfate | Coelenterazine | Coelenterazine | Coelenterazine (as a peroxy intermediate) |

| Cofactor(s) | ATP, Mg²⁺ | None | None | Ca²⁺ |

| Enzyme/Protein | ANL superfamily luciferase | α/β-hydrolase luciferase | Luciferase | Photoprotein |

| Trigger | Enzymatic reaction with ATP | Enzymatic reaction | Enzymatic reaction | Ca²⁺ binding |

| Oxidized Product | Coelenteramide disulfate | Coelenteramide | Coelenteramide | Coelenteramide |

Potential for in vivo Recycling and Degradation Pathways of this compound

The metabolic fate of oxidized luciferins is a critical aspect of bioluminescent systems, as it determines whether the organism must continuously synthesize or acquire new luciferin.

In the case of fireflies, there is evidence that oxyluciferin can be regenerated back into luciferin, allowing for a continuous glow. theartinscience.com However, for coelenterazine-based systems, the situation appears to be different. Studies on the hydromedusa Aequorea victoria, which also uses a coelenterazine-based system, have shown that it is unable to recycle coelenteramide back into coelenterazine. pnas.org These organisms are dependent on a dietary supply of luciferin to maintain their bioluminescence. pnas.org

Given the chemical similarity of the core reaction in Watasenia to that of other coelenterazine systems, it is likely that Watasenia scintillans also cannot efficiently recycle its oxidized luciferin, coelenteramide disulfate, back to coelenterazine disulfate. The oxidative decarboxylation that occurs during light emission is a chemically irreversible step under physiological conditions. This implies that the squid must either synthesize coelenterazine de novo or, more likely, obtain it from its diet, as has been shown for other marine organisms. pnas.org The sulfation of coelenterazine to form the luciferin used by Watasenia is an additional enzymatic step that would need to be considered in any potential recycling pathway.

Chemical Synthesis and Research Tool Development

Total Chemical Synthesis Strategies for Watasenia Preluciferin (Coelenterazine) and Watasenia Luciferin (B1168401) (Coelenterazine Disulfate)

The foundation of research into Watasenia bioluminescence lies in the ability to chemically synthesize its luciferin and the precursor, coelenterazine (B1669285). Coelenterazine is not only the direct precursor to Watasenia luciferin but is also one of the most widespread luciferins in marine ecosystems, making its synthesis a topic of significant interest. researchgate.netscispace.comnih.gov

Synthesis of Watasenia Preluciferin (Coelenterazine) Efficient chemical synthesis of Watasenia preluciferin (coelenterazine) has been a key objective, enabling its use in a vast array of bioluminescence studies. nih.gov An improved one-batch process involves heating 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine with an excess of p-hydroxyphenylpyruvic acid at high temperatures in dioxane, yielding coelenterazine directly. researchgate.net

More intricate multi-step syntheses have also been developed to provide high-purity coelenterazine on a large scale. researchgate.net One common strategy involves the initial synthesis of the crucial precursor, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. This intermediate can be prepared in two steps from p-hydroxyphenylglyoxal aldoxime by first condensing it with α-aminophenylpropiononitrile, often using a catalyst like titanium tetrachloride (TiCl4) to improve the yield of the resulting N-oxide, followed by a reduction step. researchgate.netnih.gov This aminopyrazine precursor is then cyclized to form the imidazopyrazinone core of coelenterazine. researchgate.net

Synthesis of Watasenia Luciferin (Coelenterazine Disulfate) The native luciferin of the firefly squid is coelenterazine disulfate. nih.govmsu.ru Its total synthesis allows for studies of its unique properties and applications. A notable synthetic route begins with commercially available pyrazine (B50134) and employs modern coupling reactions. nih.gov The process involves the synthesis of key intermediates, a substituted pyrazin-2-amine and an acetal (B89532) derivative. The construction of the molecular framework relies on powerful reactions such as the Negishi cross-coupling and the Suzuki–Miyaura coupling to assemble the substituted pyrazine core. nih.gov Further steps then lead to the final coelenterazine disulfate product. These advanced synthetic strategies have also enabled the site-specific synthesis of coelenterazine monosulfates, providing further tools for research. uec.ac.jpgoogle.com

Design and Synthesis of Oxidized Watasenia Luciferin Analogues for Mechanistic Studies

The ultimate light emitter in the bioluminescence reaction is the electronically excited state of oxidized luciferin, which for Watasenia is coelenteramide (B1206865) disulfate. nih.govscispace.comnih.gov To understand the intricate process of light emission—including the oxidation mechanism, the role of the luciferase enzyme, and the nature of the excited state—researchers design and synthesize specific analogues of the luciferin substrate. mdpi.communi.cz These analogues serve as molecular probes to dissect the reaction steps that lead to the formation of the oxidized, light-emitting species.

By introducing precise chemical modifications to the coelenterazine structure, scientists can investigate how these changes affect binding to the luciferase and the subsequent oxidation and light emission. mdpi.com These studies are critical for building a complete picture of how the oxidized luciferin is generated and why it emits light so efficiently.

Key Analogues for Mechanistic Insights:

Non-oxidative Analogues : To visualize how the substrate fits into the enzyme, researchers have synthesized stable, non-oxidative analogues like azacoelenterazine. muni.cz This analogue mimics the substrate and binds to the luciferase's active site but does not undergo the light-producing reaction. This allows for the use of techniques like X-ray crystallography to capture high-resolution "snapshots" of the molecule within the enzyme's catalytic pocket, revealing the precise conformation and interactions necessary for the subsequent oxidation. muni.cz

Chiral Deaza-Analogues : The oxidation of coelenterazine is a stereospecific process. Chiral deaza-analogues, which have a carbon atom replacing a nitrogen in the imidazopyrazinone core, have been synthesized to probe this stereospecificity and the binding environment. nih.gov By determining the crystal structures of these analogues bound to apoproteins (the protein part of a photoprotein), scientists have identified crucial hydrogen bonds between the protein and the luciferin's hydroxyl and carbonyl groups that are essential for proper binding and the subsequent chemical reaction. nih.gov

Conformationally-Restrained Analogues : The shape of the luciferin molecule is critical for its activity. Conformationally restrained analogues, such as e-CTZ, are designed with a more rigid structure. rsc.org Comparing the light output of these rigid analogues with the more flexible native coelenterazine provides valuable information about the optimal molecular geometry for efficient oxidation and light production. rsc.org

Utilization of Synthetic Compounds in Biochemical Probes and Assays

The availability of synthetic Watasenia luciferin, coelenterazine, and their analogues has led to the development of a wide range of highly sensitive and specific biochemical tools.

Direct Assays and Biosensors A novel and specific application for synthetic Watasenia luciferin (coelenterazine disulfate) has been demonstrated in the development of a measurement for albuminuria. nih.gov This assay is based on the discovery that Watasenia luciferin emits light in a specific reaction with albumin, a process that is significantly enhanced in the presence of hydrogen peroxide. nih.gov

Synthetic coelenterazine analogues have also been engineered as powerful chemiluminescent probes for detecting reactive oxygen species (ROS). mdpi.com Analogues such as MCLA (Cypridina luciferin methoxy (B1213986) analog) react with superoxide (B77818) anions and peroxynitrite, producing light and allowing for the quantitative imaging of these physiologically important, yet often damaging, molecules. mdpi.comnih.gov

Reporter Gene and Cell-Based Assays Coelenterazine and its synthetic derivatives are cornerstones of modern molecular biology, primarily as substrates for luciferases like Renilla and Gaussia in reporter gene assays. scispace.comfocusbiomolecules.com These assays link the expression of a gene of interest to the production of a luciferase enzyme, with the resulting light output providing a highly sensitive measure of gene activity. focusbiomolecules.com These systems are also widely employed in live-cell assays to monitor dynamic cellular processes and assess cell viability. focusbiomolecules.comnih.gov

Advanced Probing Techniques

Bioluminescence Resonance Energy Transfer (BRET) : The luciferase-catalyzed oxidation of coelenterazine is frequently used as the energy source in BRET assays. caymanchem.com In this technique, the energy from the bioluminescent reaction is transferred to a nearby fluorescent acceptor protein if the two are in close proximity, allowing researchers to study protein-protein interactions in real-time within living cells. focusbiomolecules.com

"Caged" Luciferins : To achieve even greater specificity, scientists have designed "caged" coelenterazine analogues. scispace.comrsc.org In these probes, the luciferin is chemically modified with a "caging" group that renders it inactive. This cage is designed to be selectively removed by a specific biological molecule or enzyme, such as β-galactosidase or biothiols like cysteine. rsc.org Upon removal of the cage, the active luciferin is released, generating a light signal that reports on the presence and activity of the target analyte. scispace.comrsc.org

Advanced Analytical and Bioanalytical Applications in Research

Development of Quantitative Assays for Watasenia Luciferin (B1168401) and its Oxidized Form

The development of quantitative assays for Watasenia luciferin is intrinsically linked to the measurement of its oxidation, as the light emitted during this process serves as the analytical signal. The intensity of bioluminescence is determined by the efficiency of the enzymatic reaction and the quantities of luciferin and necessary cofactors. mdpi.com The fundamental reaction involves the enzyme Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8), also known as Watasenia-type luciferase, which catalyzes the oxidation of Watasenia luciferin in the presence of molecular oxygen. wikipedia.orgqmul.ac.uk This reaction yields three products: oxidized Watasenia luciferin, carbon dioxide (CO2), and light (hν). wikipedia.orgqmul.ac.ukrhea-db.org

Therefore, assays designed to quantify Watasenia luciferin operate by measuring the photons produced as its oxidized form is generated. mdpi.com The light output can be measured with high sensitivity, allowing for the quantification of even trace amounts of the substrate. These bioluminescence-based assays are routinely used for applications such as reporter gene assays in drug discovery and high-throughput screening. nih.govnih.gov The ability to convert the light signal into an absolute photon number allows for the precise quantification of molecules involved in the reaction. mdpi.com

Application in Studies of Enzyme Activity and Interaction Mechanisms

The oxidation of Watasenia luciferin serves as a powerful tool for studying enzyme activity and interaction mechanisms, primarily concerning its native enzyme, Watasenia-type luciferase. The light-emitting reaction is catalyzed by a membrane-bound luciferase and requires not only the luciferin substrate and molecular oxygen but also adenosine (B11128) 5'-triphosphate (ATP) and magnesium ions (Mg2+). pref.toyama.jpresearchgate.netacs.org

The proposed mechanism for this enzyme-catalyzed reaction involves several steps:

A base/luciferase-catalyzed enolization of the luciferin. researchgate.net

Adenylation of the resulting enol group by ATP, which helps dock the substrate to the membrane-bound luciferase. researchgate.net

Cleavage of AMP and the addition of molecular oxygen, which occurs via a single electron-transfer (SET) mechanism, to form a strained, four-membered dioxetanone intermediate. researchgate.netacs.org

Spontaneous decomposition of the intermediate, which releases CO2 and produces this compound (coelenteramide disulfate) in an electronically excited state. researchgate.netacs.org

The excited-state molecule relaxes to its ground state by emitting a photon of light. researchgate.netfrontiersin.org

Beyond its specific luciferase, the oxidation of Watasenia luciferin has been used to demonstrate the enzymatic promiscuity of other proteins. Notably, human serum albumin can catalyze the chemiluminescence of Watasenia luciferin, indicating an enzyme-like activity where the protein itself facilitates the oxidative reaction to produce light. nih.govnih.gov This contrasts with the activity of coelenterazine (B1669285), a structurally similar luciferin, which reacts more strongly with bovine albumin than human albumin. nih.govresearchgate.net The minor structural differences in Watasenia luciferin may contribute to its higher specificity for human albumin. nih.govresearchgate.net

Novel Research Applications Beyond Intrinsic Bioluminescence (e.g., albumin detection)

A significant novel application stemming from the oxidation of Watasenia luciferin is the development of a quantitative assay for human albumin, particularly for the diagnosis of albuminuria (albumin in the urine). nih.gov Research has demonstrated that Watasenia luciferin specifically reacts with human albumin to emit light in direct proportion to the albumin concentration. nih.govnih.gov This discovery establishes a new principle for urinary albumin measurement, differing from established methods like immunoturbidimetry and high-performance liquid chromatography (HPLC). nih.gov

The light emission in this novel assay, which peaks at a wavelength of 540 nm, is dependent on the protein's structure, as the luminescence is eliminated by heat or protease treatment. nih.gov The reaction can be enhanced and optimized for measurement. Studies exploring the optimal reaction conditions found that a pH of 10 and the addition of hydrogen peroxide (H2O2) significantly increased the luminescence. researchgate.netnih.gov The luminescence is believed to result from the oxidation of the luciferin, a process catalyzed by albumin in this context. researchgate.netnih.gov

This method is sensitive enough for clinical applications, such as detecting microalbuminuria, a key indicator for the early diagnosis of diabetic nephropathy. nih.gov The assay's performance has been validated against standard clinical methods, showing a correlation with immunoturbidimetry results after urinary proteins are precipitated with acetone (B3395972) to remove interfering substances. nih.gov

Table 1: Research Findings for Albumin Detection Using this compound

| Parameter | Finding | Citation |

|---|---|---|

| Principle | Watasenia luciferin reacts with human albumin, causing an oxidative reaction that emits light proportional to the albumin concentration. | nih.govnih.gov |

| Peak Luminescence | 540 nm | nih.gov |

| Optimal pH | 10 | researchgate.netnih.gov |

| Optimal H2O2 Concentration | 200 mM | researchgate.netnih.gov |

| Calculated Detection Limit | 20 µg/mL | nih.gov |

| Specificity | Reacts more strongly with human albumin than with bovine albumin. | nih.govresearchgate.net |

Current Research Challenges and Future Directions

Elucidation of the Complete in vivo Metabolic Fate of Watasenia Luciferin (B1168401) and its Oxidation Products

A primary challenge in the field is the comprehensive mapping of the entire life cycle of Watasenia luciferin (coelenterazine disulfate) and its oxidized product, oxidized Watasenia luciferin (coelenteramide disulfate), within the squid. The immediate light-emitting reaction is well-established, but the subsequent metabolic pathways remain largely obscure.

Current Understanding and Research Gaps:

Identity of Substrate and Product: The substrate for the bioluminescent reaction is coelenterazine (B1669285) disulfate. researchgate.netresearchgate.net Upon catalysis by Watasenia luciferase in the presence of ATP and oxygen, it is converted to the light-emitting product, an excited-state coelenteramide (B1206865) disulfate. researchgate.netnih.govnih.gov

Biosynthesis vs. Acquisition: A significant unknown is whether Watasenia scintillans synthesizes coelenterazine de novo or acquires it through its diet. Coelenterazine is the most common luciferin in marine ecosystems, and many organisms obtain it from the food web. frontiersin.org While de novo biosynthesis has been demonstrated in other marine organisms like ctenophores, the pathway in squid is yet to be determined. nih.govnih.govresearchgate.net Understanding the origin of the luciferin is critical to comprehending the squid's ecological dependencies and metabolic investment in its bioluminescence.

Recycling and Regeneration: The fate of the oxidized coelenteramide disulfate is unknown. Research on other marine organisms, such as the sea pansy Renilla, has identified enzymes like coelenterazine sulfotransferase, which can activate a storage form of the luciferin (coelenterazine sulfate). nih.gov This raises the possibility of a metabolic pathway in Watasenia for regenerating or recycling the spent luciferin, potentially involving de-sulfation and re-sulfation steps to return it to its active form or prepare it for excretion. Elucidating this pathway is a key future goal.

Future research must employ advanced metabolomic and transcriptomic analyses of the squid's photophores and related tissues to identify the enzymes and intermediate compounds involved in the biosynthesis, transport, storage, and potential recycling of Watasenia luciferin and its derivatives.

High-Resolution Structural Analysis of Watasenia Luciferase-Oxidized Luciferin Complexes

A significant barrier to a complete mechanistic understanding of Watasenia bioluminescence is the lack of detailed structural information for its luciferase. Obtaining a high-resolution crystal structure of the luciferase, particularly in complex with its product, oxidized luciferin, is a critical objective for the field.

Challenges and Future Directions:

Luciferase Purification: Attempts to isolate and purify active Watasenia luciferase have been challenging, hindering structural studies. nih.govresearchgate.net The enzyme is believed to be membrane-bound and is notoriously unstable once extracted, making it difficult to produce the high-quality, stable protein crystals required for X-ray crystallography. researchgate.netnih.gov

Candidate Identification and Modeling: While the native enzyme remains elusive, genomic and transcriptomic analyses have identified several candidate genes for Watasenia luciferase, termed wsluc1, wsluc2, and wsluc3. These proteins share sequence identity (around 20%) with insect luciferases. Three-dimensional models of these candidate luciferases have been generated, and computational docking simulations with the luciferin substrate have provided initial hypotheses about the active site. nih.gov

Importance of the Enzyme-Product Complex: A high-resolution structure of the luciferase bound to coelenteramide disulfate would provide invaluable insights. It would reveal the precise molecular interactions that hold the product in the active site after light emission and could explain the specific conformational changes the enzyme undergoes during catalysis. This structural data is essential for understanding how the protein environment influences the properties of the light emission and for comparing its mechanism to other luciferases, such as those from fireflies. Future efforts will likely focus on developing robust expression and purification systems for the candidate luciferases to enable crystallization trials.

| Research Objective | Key Challenges | Potential Impact |

| Purify Active Luciferase | Enzyme instability; Membrane-associated nature | Enables detailed biochemical and structural analysis. |

| Crystallize Luciferase | Obtaining sufficient quantities of stable, properly folded protein | Provides the first atomic-level view of the enzyme's structure. |

| Solve Luciferase-Oxidized Luciferin Complex Structure | Co-crystallization with the product molecule | Reveals the mechanism of product release and enzyme turnover. |

Exploration of Evolutionary Pathways of Watasenia Bioluminescence Components

The Watasenia bioluminescence system is a compelling example of convergent and parallel evolution, where the key components—the luciferin and the luciferase—appear to have distinct and independent evolutionary origins.

Watasenia Luciferase Evolution: Transcriptomic and phylogenetic analyses have revealed that the candidate luciferases in Watasenia scintillans are homologous to insect luciferases. nih.gov This is a striking finding, as squid (Mollusca) and insects (Arthropoda) are phylogenetically distant. This suggests a remarkable instance of parallel evolution, where an ancestral enzyme, likely a fatty acyl-CoA synthetase, was independently co-opted and adapted for a light-producing function in both terrestrial insects and this marine cephalopod.

Coelenterazine Luciferin Evolution: In contrast to the specialized luciferase, the luciferin (coelenterazine) is widespread across at least nine different marine phyla. nih.govnih.gov Its chemical structure is conserved across these diverse lineages, suggesting either a single ancient origin with subsequent dissemination or multiple independent evolutionary assemblies of the biosynthetic pathway. researchgate.net The ability of some organisms to produce coelenterazine de novo while others must acquire it from their diet complicates the evolutionary picture. frontiersin.orgnih.gov For the Watasenia system, this means the squid either evolved or retained the machinery to produce a common marine luciferin, or it evolved a dependency on a dietary source, while separately evolving a unique, ATP-dependent luciferase to act upon the sulfated version of this molecule.

Future research combining genomics, transcriptomics, and biochemistry is needed to fully reconstruct these separate evolutionary histories and understand the selective pressures that led to the convergence of these two components to create the squid's unique bioluminescent system.

Development of Enhanced Bioanalytical Tools and Probes Based on the Watasenia System

The unique biochemical properties of the Watasenia luciferin-luciferase system offer promising opportunities for the development of novel bioanalytical tools and diagnostic assays. Unlike many bioluminescent systems, the native reaction in Watasenia is ATP-dependent, a feature that can be exploited for specific sensing applications. nih.gov

A notable application has already been developed based on an unexpected discovery: Watasenia luciferin can react directly with human albumin in the absence of its native luciferase to produce light. nih.govu-toyama.ac.jp This finding has led to a new method for quantifying urinary albumin, a key diagnostic marker for the early detection of diabetic nephropathy. nih.govu-toyama.ac.jp The intensity of the light produced is proportional to the concentration of intact albumin, offering a novel measurement principle distinct from traditional immunoturbidimetric or HPLC methods. nih.gov

Future Bioanalytical Applications:

ATP Biosensors: The strict ATP requirement of the native enzymatic reaction makes the system a strong candidate for the development of highly sensitive ATP biosensors. nih.gov Such sensors could be used to monitor cellular energy levels, cell viability, or enzymatic reactions that produce or consume ATP.

Specific Protein Probes: The specific reaction with albumin suggests that Watasenia luciferin or its derivatives could be engineered into probes for detecting other specific proteins or biomarkers. Minor structural modifications to the luciferin may alter its specificity, opening the door to creating a panel of targeted bioluminescent probes. nih.gov

High-Sensitivity Assays: The simplicity of the luciferin-albumin reaction, which requires only the luciferin and an oxidizing agent, makes it suitable for developing straightforward and sensitive clinical assays. nih.gov

The table below summarizes the characteristics and potential of the Watasenia system for bioanalytical tool development.

| Feature of Watasenia System | Bioanalytical Application | Potential Use Case |

| Luciferin + Albumin Reaction | Albumin Quantification Assay | Early diagnosis of diabetic nephropathy from urine samples. |

| ATP-Dependence (Native Reaction) | ATP Biosensor | Monitoring cell health, drug screening, and metabolic studies. |

| Substrate Specificity | Engineered Luciferin Probes | Development of targeted diagnostics for other protein biomarkers. |

Further research into modifying the luciferin structure and characterizing its interactions with various biomolecules will be crucial for realizing the full potential of the Watasenia system in biotechnology and medicine.

Q & A

Q. What is the enzymatic mechanism underlying the oxidation of Watasenia luciferin, and how is it assayed in experimental settings?

The oxidation of Watasenia luciferin is catalyzed by Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8), which utilizes O₂ to produce oxidized luciferin, CO₂, and light (hν). The enzyme can be assayed by quantifying bioluminescence intensity using luminometers or photon-counting systems. Key experimental parameters include pH optimization (marine organisms typically require neutral to slightly alkaline conditions) and substrate concentration gradients to determine Michaelis-Menten kinetics .

Q. How is Watasenia luciferin biosynthesized and transported to photophores in W. scintillans?

Isotopic labeling and HPLC studies indicate that Watasenia luciferin is synthesized in the liver and transported to photophores in the skin, eyes, and tentacles. Liver-specific transcripts encoding biosynthetic enzymes (e.g., imidazopyrazine synthases) suggest a centralized production mechanism. Transport likely involves carrier proteins or vesicles, as evidenced by the absence of luciferin degradation products in hemolymph .

Q. What structural features differentiate Watasenia luciferin from other imidazopyrazine-based luciferins (e.g., coelenterazine)?

Watasenia luciferin contains a disulfated imidazopyrazine core, distinguishing it from non-sulfated coelenterazine (found in Renilla and Aequorea). Structural elucidation via NMR and mass spectrometry reveals sulfate groups at positions C2 and C6, which enhance solubility in marine environments and alter binding affinity to luciferase .

Advanced Research Questions

Q. How does RNA editing contribute to functional diversification of W. scintillans luciferase isoforms, and what are the implications for bioluminescence color variation?

Comparative genomic and transcriptomic analyses reveal RNA editing (e.g., adenosine-to-inosine modifications) in luciferase coding regions, leading to amino acid substitutions that alter substrate binding pockets. Molecular docking simulations show edited isoforms exhibit differential affinity for luciferin, potentially explaining blue-green vs. green-yellow bioluminescence in distinct photophores. Experimental validation involves CRISPR-Cas9 knockouts of RNA-editing enzymes to assess spectral shifts .

Q. What methodological approaches are recommended to resolve contradictions in oxidative by-product identification during Watasenia luciferin assays?

Conflicting reports on chlorinated or nitrated luciferin derivatives (e.g., from hypochlorite or peroxynitrite exposure) necessitate multi-modal detection:

- HPLC-MS/MS to separate and identify minor products.

- Spin-trapping EPR to characterize radical intermediates.

- Isotope-labeled luciferin (e.g., ¹⁵N or ³⁶S) to trace reaction pathways. Such methods clarify whether artifacts arise from probe oxidation (e.g., PCL-1) versus endogenous luciferin reactivity .

Q. How can 3D structural modeling of Watasenia luciferase inform the design of mutagenesis experiments to probe catalytic residues?

Homology modeling (using SWISS-MODEL or AlphaFold) and molecular dynamics simulations predict key residues (e.g., His¹⁵², Glu²⁷⁶) involved in O₂ activation and luciferin binding. Site-directed mutagenesis followed by stopped-flow kinetics assays (monitoring CO₂ release rates) validates computational predictions. Cross-species comparisons with Oplophorus luciferase highlight evolutionary divergence in active-site architecture .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., luciferin recycling vs. de novo synthesis), use pulse-chase experiments with ¹⁴C-labeled precursors to track metabolic flux .

- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines: provide raw luminescence data, enzyme purification protocols, and spectral calibration curves in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.